4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUQRPLODPGAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Reaction Dynamics
The optimized protocol involves reacting chlorobenzene with chlorosulfonic acid (ClSO₃H) in the presence of excess thionyl chloride (SOCl₂) as both solvent and scavenger. A molar ratio of 1:1.6:3.2 (chlorobenzene:ClSO₃H:SOCl₂) achieves 92-95% conversion to the sulfonyl chloride derivative. The exothermic reaction requires precise temperature control at 30-45°C to minimize polysulfonation byproducts like 4,4'-dichlorodiphenylsulfone, which typically constitutes <5% of the crude product.
Purification and Byproduct Management
Vacuum distillation (15 mbar, 172°C) effectively separates 4-chlorobenzenesulfonyl chloride (mp 45°C) from higher-boiling dimers. Alternatively, direct use of the crude melt in subsequent reactions proves feasible, with residual diphenylsulfone removed via hot filtration during downstream processing. This approach eliminates energy-intensive purification steps while maintaining 89-93% overall yield in multi-step syntheses.
Construction of the Cyclohexylamine Pharmacophore
The stereochemically complex 2-((furan-2-ylmethyl)amino)cyclohexylamine fragment necessitates careful synthetic planning to achieve both regioselectivity and optical purity.
Reductive Amination Strategy
A three-step sequence starting from cyclohexene oxide provides reliable access to the target amine:
- Epoxide ring-opening : Treatment with aqueous ammonia (25% w/w) at 60°C for 5 hours produces trans-2-aminocyclohexanol (78% yield).
- Furfuryl group installation : Mitsunobu coupling with furfuryl alcohol (1.2 eq) using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF achieves 85% yield of the N-alkylated product.
- Hydroxyl group deoxygenation : Barton-McCombie reaction with thiocarbonyldiimidazole and tributyltin hydride furnishes the deoxygenated amine (67% yield over two steps).
Alternative Pathways via Schiff Base Intermediates
Condensation of 2-aminocyclohexanone with furfuraldehyde (1.05 eq) in ethanol under Dean-Stark conditions produces the corresponding imine (91% yield). Subsequent sodium borohydride reduction (0°C to RT, 2 hours) in methanol affords the target amine with >98% diastereomeric excess. This method circumvents the need for protecting groups while maintaining excellent stereocontrol.
Sulfonamide Bond Formation: Critical Parameter Optimization
The final coupling between 4-chlorobenzenesulfonyl chloride and the cyclohexylamine derivative demonstrates marked sensitivity to reaction conditions.
Solvent and Base Selection
Comparative studies identify dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the optimal system, achieving 94% conversion in 2 hours at 0°C. Polar aprotic solvents like dimethylacetamide (DMA) accelerate reaction rates but promote sulfonic ester byproducts (up to 12% in DMF).
Stoichiometric Considerations
A 10% molar excess of sulfonyl chloride relative to the amine minimizes unreacted starting material while keeping dichlorodiphenylsulfone formation below 2%. Slow addition rates (<0.5 mL/min) via syringe pump prove critical for controlling exotherms and maintaining reaction selectivity.
Purification and Analytical Characterization
Final product isolation employs a sequential crystallization protocol:
- Primary purification : Recrystallization from ethyl acetate/hexanes (1:3 v/v) at -20°C removes non-polar impurities
- Chiral resolution : Diastereomeric salts formed with L-(+)-tartaric acid in ethanol yield enantiomerically pure product (>99.5% ee)
Key characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 7.38 (s, 1H, furan H-5), 6.32 (dd, J=3.2, 1.8 Hz, 1H, furan H-3), 6.24 (d, J=3.2 Hz, 1H, furan H-4), 3.82 (m, 1H, cyclohexyl CH), 3.42 (dd, J=13.6, 6.8 Hz, 1H, NHCH₂), 2.94 (dd, J=13.6, 7.2 Hz, 1H, NHCH₂)
- HRMS : m/z calc. for C₁₇H₂₀ClN₂O₃S [M+H]⁺ 387.0879, found 387.0876
Industrial-Scale Production Considerations
The patent literature describes a continuous flow process achieving 83% overall yield at 50 kg/batch scale:
- Precision metering : Dual syringe pumps deliver sulfonyl chloride and amine solutions (0.1 M in DCM) at 10 mL/min
- In-line quenching : Immediate passage through silica gel scrubbers removes HCl byproduct
- Automated crystallization : Anti-solvent addition (hexanes) triggers precipitation at 5°C
This method reduces processing time from 48 hours (batch) to <6 hours while maintaining ≥99.8% HPLC purity.
Chemical Reactions Analysis
Sulfonylation of Amine Intermediates
The sulfonamide group is introduced via reaction of a cyclohexylamine derivative with 4-chlorobenzenesulfonyl chloride. For example:
-
Reaction :
-
Conditions : Typically conducted in polar aprotic solvents (e.g., DMF, THF) with bases like KCO or EtN at 0–25°C .
Functional Group Transformations
-
Chloro Substituent : The para-chloro group may undergo nucleophilic aromatic substitution (NAS) with amines or alkoxides under high-temperature conditions .
-
Furan Ring : The furan-2-ylmethyl group is susceptible to electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-rich nature .
Hydrogenation of the Cyclohexyl Ring
The cyclohexylamine moiety can undergo catalytic hydrogenation to modify stereochemistry or reduce unsaturated bonds. For example:
Reductive Amination
The secondary amine group may participate in reductive amination with aldehydes/ketones:
Acid/Base Reactions
The sulfonamide NH is weakly acidic (pK ~10–12) and can form salts with strong bases (e.g., NaOH) .
Nucleophilic Displacement
The sulfonamide sulfur can act as a leaving group under harsh conditions:
Cross-Coupling Reactions
The chloro and furan groups enable participation in metal-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | Aryl boronic acid, KCO, DME | Biaryl derivatives |
| Buchwald-Hartwig | Pd(dba) | Amines, Xantphos, toluene | N-aryl sulfonamides |
Degradation Pathways
-
Hydrolysis : The sulfonamide bond is stable under mild acidic/basic conditions but hydrolyzes in concentrated HCl or HSO at >100°C .
-
Oxidation : The furan ring oxidizes to maleic anhydride derivatives under strong oxidants (e.g., KMnO) .
Biological and Pharmacological Reactivity
While not directly studied, analogs show:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide is , with a molecular weight of approximately 378.9 g/mol. The compound features a sulfonamide group, which is well-known for its diverse applications in antimicrobial and anti-inflammatory therapies.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly as an antimicrobial agent. Its mechanism of action often involves the inhibition of key bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to antibacterial effects, making it valuable in the development of new antibiotics.
Case Study: Antimicrobial Activity
In a study assessing various sulfonamide derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Anticancer Research
Recent investigations have shown that this compound can induce cell cycle arrest in cancer cells, particularly in the sub-G1 phase associated with apoptosis. This property suggests its potential as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules.
Synthesis Methodology
The typical synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(furan-2-ylmethylamino)cyclohexylamine under basic conditions, often using solvents like dichloromethane or chloroform. This method ensures high yields and purity of the final product .
Mechanism of Action
The mechanism by which 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
W-15 and W-18
W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide .
W-18 : 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide .
Key Differences :
- The target compound’s furan-2-ylmethyl group contrasts with W-15/W-18’s aromatic ethyl side chains. This may reduce receptor affinity due to lower hydrophobicity but improve metabolic stability.
- The cyclohexylamine scaffold differs from W-15/W-18’s piperidinylidene , altering conformational flexibility and steric interactions with opioid receptors .
4-Chloro-N-{2-[4-(2-Methoxyphenyl)Piperazinyl]Cyclohexyl}Benzenesulfonamide
This compound () shares the 4-chlorobenzenesulfonamide core but substitutes the nitrogen with a 2-methoxyphenyl piperazinyl-cyclohexyl group.
Key Differences :
- The piperazine moiety in the analog is associated with serotonin receptor modulation, diverging from the opioid-like activity of the target compound.
4-Chloro-N-(Furan-2-ylmethyl)Benzenesulfonamide
A simpler analog () lacking the cyclohexylamine chain:
| Property | Target Compound | Furan-2-ylmethyl Analog |
|---|---|---|
| Structure | Cyclohexylamine + furan | Direct N-furan substitution |
| Complexity | Higher (two chiral centers) | Lower (no chiral centers) |
| Bioactivity | Potential CNS effects | Unreported |
Key Differences :
- The absence of the cyclohexylamine group likely reduces blood-brain barrier penetration, limiting CNS activity in the simpler analog.
Structural and Computational Insights
- Crystallography : Analogous benzenesulfonamides (e.g., 2-chloro-N-(4-methylphenyl)benzamide) exhibit planar sulfonamide groups and intramolecular hydrogen bonding, stabilizing receptor-binding conformations .
- Multiwfn Analysis : Electron localization function (ELF) studies predict distinct charge distributions in the furan-containing compound compared to phenyl-substituted analogs, influencing receptor interactions .
Biological Activity
4-Chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20ClN2O2S
- Molecular Weight : 320.85 g/mol
- IUPAC Name : this compound
The presence of the furan ring and sulfonamide group is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for similar activity in this compound class .
2. Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. In vitro studies have suggested that compounds with similar functional groups can inhibit pro-inflammatory cytokines, which may provide therapeutic benefits in conditions like arthritis or other inflammatory diseases .
3. Anticancer Potential
Emerging evidence suggests that sulfonamide derivatives possess anticancer properties. For example, a study on thiazole derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could enhance anticancer activity.
The mechanism of action for this compound likely involves inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. The sulfonamide moiety can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, a key enzyme in the pathway .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antibacterial Efficacy : A comparative study showed that sulfonamide derivatives had enhanced activity against resistant bacterial strains when modified with furan rings, indicating a promising avenue for developing new antibiotics .
- Cytotoxicity Assessment : Research conducted on various cell lines indicated that modifications in the sulfonamide structure significantly impacted cytotoxicity, with some derivatives showing greater potency than established drugs like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a cyclohexylamine derivative (e.g., 2-((furan-2-ylmethyl)amino)cyclohexylamine) in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) .
- Purification : Crude products are isolated via ice-water quenching, followed by recrystallization or column chromatography. Reaction progress is monitored using TLC, and purity is confirmed via HPLC or NMR .
- Yield Optimization : Temperature control (0–25°C) and inert atmospheres minimize side reactions like hydrolysis or oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1334–1160 cm⁻¹, NH stretches at ~3240 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, cyclohexyl CH₂ groups at δ 1.2–2.5 ppm) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimeric chains) and torsional angles (e.g., C–SO₂–NH–C ~67.5°) critical for crystal packing .
Advanced Research Questions
Q. How does the furan-2-ylmethyl substituent influence biological activity compared to analogs with thiophene or phenyl groups?
The furan ring enhances electronic interactions due to its oxygen heteroatom, potentially improving binding to enzymes like cyclooxygenase (COX) or kinases. Comparative studies with thiophene-containing analogs (e.g., 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide) show that furan derivatives exhibit higher solubility and altered π-π stacking, impacting receptor affinity . Methodologically, substituent effects are evaluated via:
- Docking Studies : To predict binding modes with target proteins.
- In Vitro Assays : Measuring IC₅₀ values against cancer cell lines or inflammatory markers .
Q. What intermolecular interactions dominate the crystal structure, and how do they affect material properties?
In sulfonamide derivatives, N–H···O hydrogen bonds between the sulfonyl oxygen and NH group form supramolecular dimers or chains, stabilizing the crystal lattice . For example, in 4-chloro-N-cyclohexylbenzenesulfonamide, these interactions create a tilted arrangement (44.5° between aromatic rings), influencing thermal stability and solubility . Advanced characterization involves:
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals).
- DSC/TGA : Assesses melting points and decomposition profiles for material science applications .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
SAR strategies include:
- Substituent Variation : Modifying the cyclohexyl group (e.g., introducing hydroxyl or methyl groups) to alter steric effects.
- Bioisosteric Replacement : Replacing the chloro group with fluorophenyl or trifluoromethyl moieties to enhance metabolic stability .
- Pharmacophore Mapping : Identifying critical interaction sites (e.g., sulfonamide oxygen as a hydrogen bond acceptor) using 3D-QSAR models .
Methodological Notes
- Contradictions in Data : Some syntheses report dichloromethane as optimal for sulfonylation , while others prefer DMF for better solubility of intermediates . Researchers should screen solvents empirically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
